![molecular formula C20H22N2O B6504364 2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide CAS No. 1396813-71-0](/img/structure/B6504364.png)

2-{[1,1'-biphenyl]-4-yl}-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

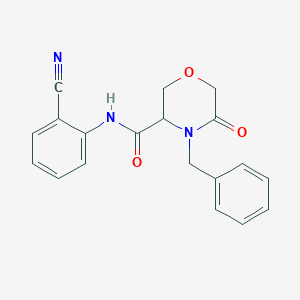

This compound is a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), an acetamide group (a carboxylic acid derivative), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and another carbon atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the biphenyl group, followed by the introduction of the acetamide and dimethylamino groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could impart rigidity to the molecule, while the acetamide and dimethylamino groups could provide sites for intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide and dimethylamino groups could make it soluble in polar solvents .科学的研究の応用

Organic Synthesis

This compound has been used in the asymmetric synthesis of (1S)-1-(1,1’-biphenyl-2-yl)ethanamine . The transamination reaction under study is between the substrate 2-acetylbiphenyl (ketone 1) and the amine donor isopropylamine and catalyzed by V. fluvialis TAm .

Aggregation-Induced Emission

The compound shows potential in the field of aggregation-induced emission (AIE) . AIE describes the photophysical phenomenon in which non-luminescent molecules in solutions are induced to show bright emission upon aggregate formation . This property is useful in various applications from organic electronics to biomedical research and physical process monitoring .

Organic Light-Emitting Diodes (OLEDs)

AIEgen based OLEDs show bright luminescence, high current efficiency, and excellent external quantum efficiency with very low efficiency roll off . This makes the compound a promising candidate for commercialization in the OLED industry .

Liquid Crystal Displays (LCDs)

AIE liquid crystals with bright emission could be used to fabricate liquid crystal displays without the need for backlight to reduce energy consumption .

Biomedical Research

The potential of AIE has been greatly exploited to develop AIE light-up molecular probes, AIE dot probes, and AIE theranostic probes for continuous monitoring of biological processes, disease diagnosis, cell tracking, vascular imaging, image-guided surgery, and therapy .

Physical Process Monitoring

The light-up response of AIEgens was also used successfully for physical process monitoring (e.g., glass transition, polymerization, micelle formation, gelation, self-assembly, etc.) with restriction of intramolecular motions (RIM) caused by microenvironment changes .

作用機序

将来の方向性

特性

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-22(2)15-7-6-14-21-20(23)16-17-10-12-19(13-11-17)18-8-4-3-5-9-18/h3-5,8-13H,14-16H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDSQVIFUHQCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1'-biphenyl]-4-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504288.png)

![1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504301.png)

![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6504310.png)

![3-(2-methoxyethyl)-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504320.png)

![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)

![2-[4-(propan-2-yl)phenoxy]-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504350.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-butylethanediamide](/img/structure/B6504357.png)

![2-(3-methylphenyl)-N-{4-[5-(pyrrolidine-1-carbonyl)-2H-1,2,3,4-tetrazol-2-yl]phenyl}acetamide](/img/structure/B6504358.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6504365.png)

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)